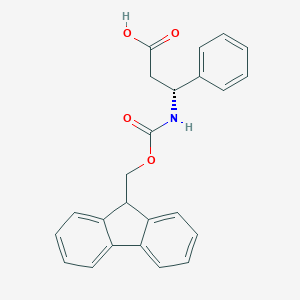

Fmoc-(R)-3-amino-3-phenylpropionic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLRPMRTOVHAB-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220498-02-2 | |

| Record name | Fmoc-(R)-3-amino-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-(R)-3-amino-3-phenylpropionic Acid: A Core Component in Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fmoc-(R)-3-amino-3-phenylpropionic acid is a crucial non-natural amino acid derivative that serves as a fundamental building block in the fields of peptide chemistry, drug development, and protein engineering. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides a strategic advantage in the controlled, stepwise synthesis of complex peptides. This guide offers a comprehensive overview of its chemical properties, applications, and the methodologies associated with its use.

Core Chemical and Physical Properties

The intrinsic properties of this compound are foundational to its application in chemical synthesis. These characteristics, compiled from various suppliers and databases, are summarized below.

| Property | Value | Citations |

| CAS Number | 220498-02-2 | [1][2][3][4] |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][5][6] |

| Molecular Weight | 387.43 g/mol | [1][2] |

| Melting Point | 181.7 °C | [1][2] |

| Boiling Point | 513.39°C (rough estimate) | [1][2] |

| Appearance | White to off-white solid/powder | [1][3][5] |

| Purity | ≥94.0% - ≥99% (HPLC) | [3][5] |

| pKa | 4.27±0.10 (Predicted) | [1][7] |

| Density | 1.2379 (rough estimate) | [1][2] |

| Storage Temperature | 0-8°C | [1][5] |

Applications in Research and Development

The distinct structural features of this compound make it a versatile tool for scientific advancement.

-

Peptide Synthesis : This compound is a cornerstone of Fmoc solid-phase peptide synthesis (SPPS).[1] The Fmoc group serves as a temporary protecting shield for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[5][8] Its unique beta-amino acid structure can be incorporated to create peptidomimetics with enhanced stability against enzymatic degradation.

-

Drug Development : In the pharmaceutical industry, this molecule is instrumental in designing novel peptide-based drugs.[5][8] The introduction of the phenyl group can enhance hydrophobic interactions, which may improve a drug candidate's binding affinity, stability, and overall activity.[5] It is particularly valuable in the development of therapeutics for oncology and neurology.[5]

-

Bioconjugation and Protein Engineering : The compound is also utilized in bioconjugation techniques, which are vital for creating targeted drug delivery systems and biosensors.[5][8] Researchers also use it to modify proteins to study their structure and function, paving the way for innovations in biotechnology.[5]

Experimental Methodologies

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in SPPS. The process involves the iterative addition of Fmoc-protected amino acids to a peptide chain anchored to a solid resin support.

Protocol Steps:

-

Resin Preparation : The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.

-

Fmoc Deprotection : The Fmoc group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a free amine.

-

Washing : The resin is thoroughly washed to remove excess reagents and by-products.

-

Amino Acid Coupling : this compound is activated with coupling reagents (e.g., HBTU, HATU) and added to the resin. It reacts with the free amine, elongating the peptide chain.

-

Washing : Another washing step removes unreacted amino acid and coupling reagents.

-

Iteration : Steps 2-5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

-

Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification and Analysis : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed using techniques like mass spectrometry and NMR spectroscopy.

Structural Significance and Functional Relationships

The utility of this compound is directly linked to its distinct chemical moieties. Each part of the molecule plays a specific role that contributes to its overall function in synthesis and the properties of the final peptide.

-

Fmoc Group : This bulky, base-labile protecting group is the key to the iterative nature of SPPS. Its removal under mild basic conditions leaves other acid-labile side-chain protecting groups intact, allowing for selective and controlled synthesis.

-

Phenyl Group : The aromatic side chain increases the hydrophobicity of the amino acid.[5] When incorporated into a peptide, it can facilitate important π-π stacking or hydrophobic interactions with biological targets, potentially enhancing binding affinity and efficacy.[5]

-

(R)-Chiral Center : Stereochemistry is critical for biological function. The specific (R)-configuration dictates the three-dimensional orientation of the side chain, which is essential for precise molecular recognition and interaction with other chiral molecules like proteins and receptors.

-

β-Amino Acid Backbone : Unlike natural α-amino acids, this compound is a β-amino acid. Peptides containing β-amino acids (β-peptides) often exhibit enhanced resistance to degradation by proteases, leading to longer in vivo half-lives—a highly desirable trait for therapeutic agents.

Stability and Storage

For optimal stability, this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 0°C and 8°C to minimize potential degradation over time.[1][5] While generally stable at room temperature for short periods, such as during shipping, long-term storage in refrigerated conditions is advised to ensure its purity and reactivity for synthesis.[10]

References

- 1. This compound CAS#: 220498-02-2 [m.chemicalbook.com]

- 2. 220498-02-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-3-(Fmoc-amino)-3-phenylpropionic acid, 95% 250 mg | Request for Quote [thermofisher.com]

- 4. This compound 95% | CAS: 220498-02-2 | AChemBlock [achemblock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-(S)-3-Amino-3-phenylpropionic acid | C24H21NO4 | CID 7006554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-3-phenylpropionic acid, a pivotal building block in modern peptide chemistry and drug discovery. We will delve into its chemical structure, synthesis, and core applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and analytical methods are provided to support researchers in its practical application.

Core Compound Structure and Properties

This compound is a non-proteinogenic β-amino acid derivative. Its structure is characterized by three key components: a β-amino acid backbone ((R)-3-amino-3-phenylpropionic acid), a phenyl side chain, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The "(R)" designation specifies the stereochemistry at the chiral center, which is crucial for the biological activity of the resulting peptides. The Fmoc group is a base-labile protecting group essential for the stepwise, controlled assembly of amino acids in SPPS.[1]

Chemical Structure and Identifiers

-

Molecular Formula: C₂₄H₂₁NO₄[2]

-

Molecular Weight: 387.43 g/mol [3]

-

IUPAC Name: (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid

-

CAS Number: 220498-02-2[2]

-

SMILES: O=C(O)C--INVALID-LINK--C1=CC=CC=C1

-

InChI Key: PTSLRPMRTOVHAB-QFIPXVFZSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its storage, handling, and use in chemical synthesis.

| Property | Value | References |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 181-206 °C | [5] |

| Purity | ≥99% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [5][6] |

| Solubility | Soluble in most organic solvents like DMF and NMP | [1] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common industrial approach involves the synthesis of a racemic mixture followed by enzymatic resolution and subsequent Fmoc protection.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of Racemic 3-amino-3-phenylpropionic acid (Rodionow-Johnson Reaction) [5]

-

In a round-bottom flask, combine benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

-

Reflux the mixture for 4-6 hours. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and decarboxylation.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the crude racemic β-phenylalanine.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Enzymatic Resolution of (R,S)-3-amino-3-phenylpropionic acid [5]

-

Prepare a buffered aqueous solution and suspend the racemic 3-amino-3-phenylpropionic acid.

-

Add a lipase enzyme (e.g., from Candida antarctica). These enzymes can selectively catalyze the acylation or esterification of one enantiomer, allowing for separation.

-

Incubate the mixture under controlled temperature and pH with gentle agitation. The enzyme will selectively process the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

-

Monitor the reaction progress using chiral HPLC.

-

Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

-

Separate the unreacted (R)-3-amino-3-phenylpropionic acid from the modified (S)-enantiomer by extraction or crystallization.

Step 3: Fmoc Protection of (R)-3-amino-3-phenylpropionic acid [7]

-

Dissolve the purified (R)-3-amino-3-phenylpropionic acid in a suitable solvent mixture, such as aqueous acetone or dioxane, with a mild base like sodium bicarbonate or sodium carbonate to deprotonate the amino group.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent to the cooled amino acid solution with vigorous stirring.[8]

-

Allow the reaction to proceed for several hours at room temperature, monitoring by TLC or HPLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected product.

-

Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain high-purity this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The incorporation of a β-amino acid like this can impart unique structural properties to peptides, such as forming stable helical or turn structures, and significantly increases their resistance to degradation by proteases.[9]

Experimental Workflow for SPPS

The workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is a cyclical process involving deprotection, activation, and coupling.

Detailed Protocol for a Single Coupling Cycle

-

Resin Preparation: Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.[11][12]

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of an activating agent (e.g., HBTU, HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution. Allow the mixture to pre-activate for 1-2 minutes.[10]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[10]

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.[13]

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA) with scavengers). The crude peptide is then precipitated with cold diethyl ether and purified via reverse-phase HPLC.[10]

Analytical and Quality Control Methods

Rigorous analysis is essential to ensure the purity and identity of both the Fmoc-amino acid starting material and the final synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Experimental Protocol: HPLC Analysis

Objective: To determine the chemical and enantiomeric purity of this compound.

A) Purity Analysis (Reversed-Phase HPLC):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (to detect the Fmoc group).[4]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥99% is typically required for SPPS.

B) Enantiomeric Purity Analysis (Chiral HPLC):

-

Column: A chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T or R).[14]

-

Mobile Phase: Typically a polar organic mode (e.g., Methanol/Acetonitrile with a volatile acid/base additive) or a reversed-phase mode (e.g., Acetonitrile/Aqueous buffer). A common system is Hexane/Ethanol/TFA (e.g., 90:10:0.1).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Analysis: The method should achieve baseline separation of the (R) and (S) enantiomers. The enantiomeric purity is determined by comparing the peak area of the desired (R)-enantiomer to the (S)-enantiomer. An enantiomeric excess of ≥99.8% is desirable.

Applications in Drug Discovery and Research

The incorporation of this compound into peptides is a key strategy in medicinal chemistry to develop novel therapeutics. Peptides containing β-amino acids often exhibit enhanced metabolic stability and unique conformational properties.[9]

Key Advantages in Therapeutic Peptide Design:

-

Proteolytic Resistance: The altered backbone structure makes peptides containing β-amino acids less susceptible to degradation by proteases, increasing their in vivo half-life.[9]

-

Structural Diversity: β-amino acids can induce stable secondary structures (e.g., helices, sheets) that can mimic or disrupt natural protein-protein interactions.[9]

-

Targeted Therapies: These modified peptides can be designed to target specific receptors or signaling pathways implicated in diseases like cancer or neurological disorders.[1][15] For example, a peptide could be designed to inhibit the interaction between a growth factor receptor and its downstream signaling partners.

Representative Signaling Pathway Targeted by a Bioactive Peptide

The diagram below illustrates a generic signaling pathway that could be inhibited by a custom-designed peptide therapeutic. A peptide incorporating this compound could be engineered to bind to the extracellular domain of a receptor tyrosine kinase (RTK), preventing ligand binding and subsequent downstream signaling cascades that promote cell proliferation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. agilent.com [agilent.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jascoinc.com [jascoinc.com]

- 7. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid (CAS: 220498-02-2) is a non-natural, protected amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a phenyl group on the β-carbon, offers distinct advantages in the design of novel peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a mild and efficient method for peptide chain elongation.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its incorporation into synthetic peptides. The use of such non-natural amino acids can enhance the stability, efficacy, and target selectivity of peptide drug candidates.[3][4]

Compound Properties and Specifications

This compound is a white to off-white or light brown solid powder.[5][6] Key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 220498-02-2 |

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.43 g/mol |

| IUPAC Name | (3R)-3-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-phenylpropanoic acid |

| InChI Key | PTSLRPMRTOVHAB-JOCHJYFZSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to faint beige powder/solid | [2] |

| Melting Point | 180-184 °C | [2] |

| Purity (Assay) | ≥98.0% | [2] |

| Storage Temperature | 2-8°C | [2] |

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides with modified properties for research and therapeutic purposes.

-

Enhanced Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by peptidases, increasing the in vivo half-life of the peptide.[4]

-

Conformational Constraints: The introduction of this non-natural residue can induce specific secondary structures (e.g., helices, turns) in the peptide backbone, which can be crucial for receptor binding and biological activity.

-

Improved Pharmacokinetic Properties: The phenyl group can increase the hydrophobicity of the peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Novel Biological Activity: Peptides incorporating this amino acid can exhibit novel or enhanced biological activities, making them valuable tools for probing biological systems and for developing new drug candidates in areas such as oncology and neurology.[3]

Experimental Protocols: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

General Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc SPPS.

Caption: Workflow for a single amino acid coupling cycle in Fmoc SPPS.

Detailed Protocol for a Manual Coupling Cycle

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

-

Place the appropriate amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[2]

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1]

-

Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]

-

Agitate the mixture for an initial 3-5 minutes, then drain the solution.[1]

-

Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for another 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Drain the deprotection solution.

3. Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

A final wash with dichloromethane (DCM) can be performed, followed by a DMF wash.

4. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in DMF.[8]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents of the amino acid), to the activation solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.[9]

5. Post-Coupling Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash with DCM (2-3 times) and finally with DMF (2-3 times). The resin is now ready for the next deprotection and coupling cycle.

Peptide Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in step 4.2.2.

-

Wash the resin extensively with DMF and then with DCM.

-

Dry the resin under vacuum.

2. Cleavage from Resin:

-

Treat the dried resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). The exact composition may vary depending on the amino acids in the peptide sequence.[10]

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.[6]

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

-

Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[6]

Impact of Incorporating Non-Natural Amino Acids

The inclusion of this compound and other non-natural amino acids is a powerful strategy in modern drug discovery. The following diagram illustrates the logical relationship between the incorporation of such building blocks and the desired outcomes in peptide therapeutic design.

Caption: Rationale for incorporating non-natural amino acids in peptide drug design.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. This compound CAS#: 220498-02-2 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. rsc.org [rsc.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. peptide.com [peptide.com]

Synthesis of Fmoc-(R)-3-amino-3-phenylpropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis route for Fmoc-(R)-3-amino-3-phenylpropionic acid, a valuable building block in peptide synthesis and drug discovery. The presented methodology focuses on a two-stage process: the enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid to obtain the desired (R)-enantiomer, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This approach offers high enantioselectivity and is adaptable for laboratory-scale synthesis.

Core Synthesis Strategy

The synthesis proceeds through two key stages, as illustrated in the workflow diagram below. The initial step involves the preparation of the chiral intermediate, (R)-3-amino-3-phenylpropionic acid, via enzymatic kinetic resolution. The subsequent step is the protection of the amino functionality with an Fmoc group to yield the final product.

A Technical Deep Dive into Fmoc-(R)-3-amino-3-phenylpropionic Acid: Synthesis, Applications, and Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Fmoc-(R)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in modern peptidomemetics and drug discovery. Its unique structural features, including the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl-adorned β-carbon, offer distinct advantages in the design of novel peptide-based therapeutics with enhanced stability, conformational control, and biological activity. This technical guide provides a comprehensive review of the synthesis, key applications, and design principles associated with the incorporation of this valuable amino acid derivative into peptide scaffolds.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and peptide design. The following tables summarize key quantitative data gathered from various scientific sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2] |

| Molecular Weight | 387.43 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 181-184 °C | [1] |

| Purity | Typically ≥97% (often by HPLC) | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM | [1] |

| Storage Conditions | 2-8 °C | [1] |

Experimental Protocols: Synthesis and Incorporation

The enantioselective synthesis of this compound is a crucial step in its application. Furthermore, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) requires specific protocols to ensure high coupling efficiency and yield.

Chemo-enzymatic Synthesis of (R)-3-amino-3-phenylpropionic Acid

A highly effective method for obtaining the desired (R)-enantiomer involves the kinetic resolution of racemic β-phenylalanine using an ω-transaminase. This biocatalytic approach offers high enantioselectivity.

Protocol: Enzymatic Kinetic Resolution of Racemic β-Phenylalanine

-

Reaction Setup: In a temperature-controlled vessel, dissolve racemic β-phenylalanine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5-8.5).

-

Enzyme Addition: Introduce an ω-transaminase enzyme preparation. The specific enzyme and its concentration will depend on the supplier and desired reaction scale.

-

Amine Acceptor: Add an excess of an amine acceptor, such as pyruvate, to drive the reaction equilibrium.

-

Cofactor: Ensure the presence of the necessary cofactor, pyridoxal 5'-phosphate (PLP), in the reaction mixture.

-

Incubation: Maintain the reaction at a controlled temperature (typically 30-40 °C) with gentle agitation for a period determined by monitoring the reaction progress (e.g., 24-48 hours).

-

Reaction Monitoring: Periodically take aliquots and analyze the enantiomeric excess (ee) of the remaining (R)-β-phenylalanine using chiral HPLC.

-

Workup: Once the desired ee is achieved (typically >99%), quench the reaction by acidifying the mixture to denature the enzyme.

-

Purification: Isolate the (R)-3-amino-3-phenylpropionic acid from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Fmoc Protection of (R)-3-amino-3-phenylpropionic Acid

Following the synthesis of the chiral β-amino acid, the amine group is protected with the Fmoc group to make it suitable for SPPS.

Protocol: Fmoc Protection

-

Dissolution: Dissolve (R)-3-amino-3-phenylpropionic acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution.

-

Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (approximately 1.05 equivalents) in 1,4-dioxane to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the final product with high purity.

Incorporation into Peptides via Fmoc-SPPS

This compound can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol: Coupling Cycle in Fmoc-SPPS

-

Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

-

Coupling:

-

Pre-activate a solution of this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Applications in Drug Development and Research

The incorporation of this compound into peptides offers several advantages for drug development:

-

Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, which increases the in vivo half-life of the resulting peptide therapeutics.

-

Conformational Constraint: The additional methylene group in the backbone restricts the conformational freedom of the peptide, allowing for the stabilization of specific secondary structures like helices and turns. This can lead to higher binding affinity and selectivity for biological targets.

-

Mimicry of Bioactive Conformations: Peptides containing β-amino acids can mimic the spatial arrangement of side chains in natural α-peptides, enabling them to interact with biological targets such as G protein-coupled receptors (GPCRs) and protein-protein interaction interfaces.

-

Antiproliferative Activity: Derivatives of β-phenylalanine have been investigated for their potential as anticancer agents, showing promising activity in lung cancer models. This suggests that peptides incorporating this moiety could be explored for oncological applications.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the use of this compound.

Chemo-enzymatic Synthesis Workflow

Caption: Chemo-enzymatic synthesis and Fmoc protection workflow.

Logical Workflow for Designing β-Peptide Modulators of Protein-Protein Interactions

Caption: Design workflow for β-peptide PPI modulators.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique properties enable the creation of novel peptide-based molecules with improved pharmacological profiles. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to harness the full potential of this versatile building block in their drug discovery and development endeavors. As our understanding of the structural and biological implications of incorporating β-amino acids into peptides continues to grow, so too will the therapeutic applications of molecules derived from this important chiral synthon.

References

Technical Guide: Physicochemical Properties of Fmoc-(R)-3-amino-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Fmoc-(R)-3-amino-3-phenylpropionic acid, a key building block in peptide synthesis and drug discovery. The information presented is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors by providing essential data and methodologies for its effective use.

Core Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Its chemical structure consists of a phenylpropionic acid backbone, with the amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[2]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 220498-02-2 | [1][3][4][5] |

| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][4] |

| Molecular Weight | 387.43 g/mol | [1][4][6] |

| Appearance | White to off-white powder/solid | [1][2][3][6] |

| Melting Point | 181.7 °C | [1][4] |

| Boiling Point | 513.39 °C (rough estimate) | [1][4] |

| Density | 1.2379 g/cm³ (rough estimate) | [1][4] |

| Purity | ≥94.0% - ≥99% (technique dependent) | [2][3] |

Solubility Profile

The large, hydrophobic Fmoc group generally imparts good solubility in many organic solvents. However, the overall solubility is also influenced by the polarity of the amino acid side chain. For this compound, the phenyl group contributes to its hydrophobicity.

Table 2: Expected Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Common solvent for SPPS; effectively solvates the Fmoc group and peptide backbone. |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, a polar aprotic solvent with excellent solvating properties for Fmoc-amino acids. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | A less polar solvent, may have lower solvating power compared to DMF or NMP. |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc and phenyl groups limits solubility in aqueous solutions.[7] |

| Diethyl Ether | Insoluble | A non-polar solvent, not expected to effectively solvate the polar carboxylic acid group. |

Experimental Protocols

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Check: A narrow melting range (typically 0.5-1.5 °C) is indicative of a high degree of purity.

Solubility Determination

A qualitative or semi-quantitative determination of solubility can be performed to guide solvent selection for reactions and purification.

Methodology: Shake-Flask Method (Qualitative)

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of small vials.

-

Solvent Addition: A known volume of each test solvent (e.g., 1 mL) is added to a separate vial.

-

Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The vials are visually inspected for the presence of undissolved solid. The solubility can be classified as:

-

Soluble: No undissolved solid is visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Reporting: The results are reported as the mass of solute per volume of solvent (e.g., >10 mg/mL if fully dissolved).

Application in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminus of the amino acid, allowing for controlled, stepwise elongation of the peptide chain on a solid support.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

Caption: General cycle for Fmoc solid-phase peptide synthesis.

Logical Relationship of Key Steps in SPPS

The success of SPPS relies on a logical sequence of chemical reactions and purification steps. The following diagram outlines the decision-making and procedural flow in a typical SPPS cycle.

Caption: Logical workflow of Fmoc solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Fmoc-(R)-3-amino-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of Fmoc-(R)-3-amino-3-phenylpropionic acid, a crucial building block in peptide synthesis and drug discovery. The following sections detail its melting point and density, accompanied by standardized experimental protocols for their determination.

Physicochemical Data

The quantitative data for this compound (CAS Number: 220498-02-2) are summarized in the table below. It is important to note that physical properties such as melting point can vary slightly depending on the purity of the sample and the experimental conditions. For comparison, data for the corresponding (S)-enantiomer and the racemic (R,S)-mixture are also included where available.

| Property | Value | Compound | Source(s) |

| Melting Point | 181.7 °C | This compound | [1] |

| 189-206 °C | Fmoc-(R,S)-3-amino-3-phenylpropionic acid | [2] | |

| Density | ~1.2379 g/cm³ (rough estimate) | This compound | [1] |

| Molecular Formula | C₂₄H₂₁NO₄ | This compound | [1] |

| Molecular Weight | 387.43 g/mol | This compound | [1] |

Experimental Protocols

The following sections describe standardized laboratory methods for the determination of the melting point and density of solid organic compounds like this compound.

Melting Point Determination using Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A pure substance typically melts over a narrow temperature range of 0.5-1.0°C. The capillary method is a widely used technique for this measurement.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface.[3][4] Invert a capillary tube and tap the open end into the powder to collect a small amount of the sample.[5]

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube.[5] The packed sample height should be approximately 1-2 mm.[4]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[3]

-

Approximate Melting Point Determination: If the expected melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to quickly determine an approximate melting range.[3][5]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3][5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

For accuracy, repeat the measurement at least two more times and calculate the average of the consistent values.

Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive analytical technique used to determine the skeletal density of a solid by measuring its volume.[7][8] It is particularly useful for powders and porous materials as it excludes the volume of any open pores.[8][9] Helium is typically used as the displacement gas due to its small atomic size and inert nature.[8]

Objective: To determine the volume of a known mass of the solid sample to calculate its density.

Materials:

-

Gas pycnometer

-

Analytical balance

-

Sample of this compound

-

Spatula

-

Helium gas supply (or other suitable inert gas)

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard calibration sphere of a known volume.

-

Sample Preparation: Accurately weigh a suitable amount of the dried sample using an analytical balance. The required mass will depend on the volume of the sample chamber in the pycnometer.

-

Measurement: Place the weighed sample into the sample chamber of the pycnometer.

-

Seal the chamber and follow the instrument's automated procedure to purge the chamber with helium gas and measure the volume of the sample. The instrument operates based on Boyle's Law, relating pressure and volume changes to determine the sample volume.[8]

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

-

The measurement is typically repeated several times to ensure the precision and accuracy of the result.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

- 1. This compound CAS#: 220498-02-2 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of density by gas pycnometry | Norlab [norlab.com]

- 8. measurlabs.com [measurlabs.com]

- 9. Gas Pycnometry - Determination of Density | 3P Instruments [3p-instruments.com]

Synonyms and identifiers for Fmoc-(R)-3-amino-3-phenylpropionic acid

An In-depth Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid

Introduction

This compound is a non-natural, chiral amino acid derivative crucial for the fields of peptide synthesis and pharmaceutical research. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect other acid-labile protecting groups, a key principle of orthogonal protection strategy in peptide chemistry.[3][4] This compound serves as a vital building block, enabling the synthesis of complex peptides, peptidomimetics, and other molecules of therapeutic interest.[1][5][6] The presence of the phenyl group can enhance hydrophobic interactions, potentially improving the stability and biological activity of the resulting peptides.[1]

Synonyms and Chemical Identifiers

Clear identification of chemical compounds is critical for research, procurement, and regulatory compliance. The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |

| Chemical Name | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid[7] |

| Common Synonyms | (R)-3-(Fmoc-amino)-3-phenylpropionic acid[8], Fmoc-beta-Phe-OH[7] |

| CAS Number | 220498-02-2[7][8][9][10] |

| Molecular Formula | C₂₄H₂₁NO₄[1][9][10] |

| CB Number | CB9265145[7][10] |

| MOL File | 220498-02-2.mol[9] |

Physicochemical Properties

The quantitative properties of this compound are essential for experimental design, including solubility determination and reaction monitoring.

| Property | Value |

| Molecular Weight | 387.43 g/mol [9][10] |

| Appearance | White powder[1][9] |

| Melting Point | 181.7 °C[9] |

| Purity | ≥ 98-99% (HPLC)[1][11] |

| Storage Temperature | 2-8°C[9] |

| Boiling Point (est.) | 513.39°C[9] |

| Density (est.) | 1.2379 g/cm³[9] |

Core Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of modified peptides for therapeutic applications.

-

Peptide Synthesis : The compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][9] The Fmoc protecting group ensures that the alpha-amino group does not undergo unwanted reactions during the coupling of the next amino acid in the sequence.[3] Its mild deprotection conditions (typically using a piperidine solution) are a major advantage over older Boc-based methods, which require harsh acids like liquid hydrogen fluoride (HF).[3] This allows for the synthesis of complex peptides and those with sensitive post-translational modifications.[3]

-

Drug Development : The unique structure of this amino acid analog is valuable in medicinal chemistry.[1][2] Incorporating it into peptide chains can modify the resulting molecule's pharmacological properties, such as stability against enzymatic degradation, receptor binding affinity, and bioavailability.[1] These modifications are explored in the development of novel drug candidates, particularly in fields like oncology and neurology where peptide-based therapeutics are increasingly important.[1]

-

Bioconjugation : This derivative can be used in bioconjugation techniques to link peptides to other molecules, such as labels, surfaces, or drug delivery systems.[1][6] This is crucial for creating diagnostic tools and targeted therapies.[6]

Key Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain via SPPS. The following is a generalized protocol outlining the key steps.

1. Resin Preparation and Swelling:

-

The synthesis begins with an insoluble solid support, typically a resin (e.g., Wang resin, 2-chlorotrityl chloride resin).[12][13]

-

The resin is placed in a reaction vessel and washed with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell it. This process makes the reactive sites on the resin accessible.[13]

2. First Amino Acid Loading (if applicable):

-

The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swelled resin. The specific chemistry depends on the type of resin used.[12][13]

3. Iterative Peptide Elongation Cycle: This cycle is repeated for each amino acid to be added to the peptide sequence.

-

Step 3a: Fmoc Deprotection:

-

The Fmoc group is removed from the N-terminus of the resin-bound amino acid.[12]

-

This is achieved by treating the resin with a basic solution, most commonly 20% piperidine in DMF, for approximately 15-30 minutes.[12][14] This exposes a free amine group, ready for the next coupling reaction.

-

The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[12]

-

-

Step 3b: Amino Acid Coupling:

-

The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated to facilitate the formation of a peptide bond.

-

Activation is typically performed in situ using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA).[4][14]

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.[14]

-

The resin is washed again with DMF to remove any unreacted reagents.[14]

-

4. Final Cleavage and Purification:

-

Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid-phase resin.

-

For most Fmoc-based syntheses, this is accomplished using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers to protect sensitive side chains.[3][14]

-

The crude peptide is then precipitated, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the core workflow and conceptual application of this compound.

Caption: A diagram illustrating the iterative cycle of Fmoc-SPPS.

Caption: The relationship between the compound, its parts, and its application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 220498-02-2 [m.chemicalbook.com]

- 10. 220498-02-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5 [sigmaaldrich.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone in the field of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic, research, and diagnostic applications.[1] Its widespread adoption is a testament to its unique chemical properties that allow for the efficient and high-fidelity assembly of amino acid chains.[2] This technical guide provides an in-depth exploration of the Fmoc group's role, detailing the underlying chemical principles, experimental protocols, quantitative performance data, and critical workflows integral to its application in peptide synthesis.

Core Principles of Fmoc Chemistry in Peptide Synthesis

The success of SPPS hinges on the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization.[3] The Fmoc group serves this purpose with remarkable efficiency.

The fundamental distinction of the Fmoc strategy lies in its orthogonality. The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] In contrast, the protecting groups used for the reactive side chains of the amino acids are labile to strong acids, such as trifluoroacetic acid (TFA).[3] This orthogonality ensures that the α-amino group can be selectively deprotected at each cycle of amino acid addition without prematurely removing the side-chain protecting groups.[3]

This contrasts with the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability for the removal of the α-amino and side-chain protecting groups, a method that can sometimes lead to side reactions and requires the use of hazardous reagents like hydrofluoric acid (HF).[5] The milder conditions of the Fmoc/tBu strategy are more compatible with a wider range of sensitive amino acids and post-translational modifications, making it the preferred method for the synthesis of complex peptides.

The Chemical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

The cyclical process of Fmoc-SPPS involves a series of well-defined steps:

-

Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like DMF to allow for the efficient diffusion of reagents.[6]

-

Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of a secondary amine, most commonly 20% piperidine in DMF.[4][7] This step liberates the free amine, which is then ready for coupling with the next amino acid.

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the byproducts of the Fmoc cleavage.[4]

-

Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. This is a critical step for forming the peptide bond.

-

Washing: The resin is again washed to remove excess reagents and byproducts from the coupling reaction.

-

Repeat Cycle: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.[8][9]

The following diagram illustrates the cyclical workflow of Fmoc-SPPS:

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction. The process can be broken down into the following steps:

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group.[4]

-

β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the highly reactive dibenzofulvene (DBF) intermediate and an unstable carbamic acid derivative of the peptide.

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide.

-

DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile and traps the electrophilic DBF to form a stable adduct.[4] This prevents the DBF from reacting with the newly liberated amine, which would lead to chain termination.

The formation of the dibenzofulvene-piperidine adduct is a useful feature of Fmoc chemistry, as its strong UV absorbance can be used to monitor the deprotection reaction in real-time.[4]

The following diagram illustrates the mechanism of Fmoc deprotection by piperidine:

Caption: The mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize quantitative data on key aspects of the process.

Table 1: Comparison of Deprotection Reagents

This table compares the performance of different deprotection reagents in the synthesis of four different peptides using microwave-assisted Fmoc-SPPS.[10]

| Deprotection Reagent | Peptide | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |

| 4-Methylpiperidine (4MP) | NBC112 | 88 | 56 | 49 |

| NBC1951 | 88 | 50 | 44 | |

| NBC1954 | 93 | 83 | 77 | |

| NBC1955 | 92 | 71 | 65 | |

| Piperidine (PP) | NBC112 | 84 | 55 | 46 |

| NBC1951 | 81 | 51 | 41 | |

| NBC1954 | 93 | 82 | 77 | |

| NBC1955 | 93 | 72 | 67 | |

| Piperazine (PZ) | NBC112 | 87 | 58 | 51 |

| NBC1951 | 83 | 52 | 43 | |

| NBC1954 | 94 | 82 | 77 | |

| NBC1955 | 94 | 74 | 70 |

Data adapted from a study comparing deprotection reagents.[10] The highest values for each peptide are in bold.

Table 2: Coupling Efficiency with Different Activators

This table shows the crude product purities achieved with different activators and coupling times for the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP).[11]

| Activator | Coupling Time | Crude Purity (%) |

| HCTU | 2 x 1 min | 78.52 |

| 2 x 5 min | 83.63 | |

| HATU | 2 x 1 min | 82.35 |

| 2 x 5 min | 81.97 | |

| COMU | 2 x 1 min | 81.33 |

| 2 x 5 min | 79.89 | |

| PyBOP | 2 x 1 min | 70.27 |

| 2 x 5 min | 79.64 | |

| PyOxim | 2 x 1 min | 40.10 |

| 2 x 5 min | 79.52 | |

| TFFH | 2 x 1 min | 62.15 |

| 2 x 5 min | 62.98 |

Data adapted from a study comparing the efficiency of various activators in Fmoc-SPPS.[11]

Detailed Experimental Protocols

The following are generalized protocols for key steps in Fmoc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and the resin used.

Protocol 1: Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a suitable reaction vessel.[8][12]

-

Add a sufficient volume of DMF to cover the resin (approximately 10 mL per gram of resin).[8]

-

Gently agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.[4]

-

Drain the DMF from the reaction vessel.[8]

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[7][12]

-

Agitate the mixture for an initial 3-5 minutes.[8]

-

Drain the deprotection solution.[8]

-

Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.[4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling (using HCTU/HATU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HCTU or HATU (2.9-4.5 equivalents) in DMF.[8]

-

Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well.[8]

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[8]

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain yellow) indicates a complete coupling.[13][14]

-

After a complete coupling, drain the reaction solution and wash the resin with DMF.

Protocol 4: Final Cleavage and Deprotection from Wang Resin

-

After the final Fmoc deprotection and washing of the fully assembled peptide-resin, dry the resin thoroughly under vacuum.[9]

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7][9] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) should be added.[9]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[2][8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[2]

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2][8]

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleaved protecting groups.[8][9]

-

Dry the crude peptide pellet under vacuum.[8]

Potential Side Reactions in Fmoc-SPPS

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

-

Aspartimide Formation: This is a significant side reaction that can occur during the piperidine-mediated deprotection of aspartic acid residues, particularly when followed by glycine, alanine, or serine.[15][16] It involves the cyclization of the aspartic acid side chain to form a five-membered ring, which can then lead to the formation of β-aspartyl peptides and other byproducts.[15]

-

Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide to form a six-membered ring, leading to the cleavage of the dipeptide from the resin.[1]

-

Racemization: The activation of the carboxyl group of the incoming amino acid can lead to the loss of stereochemical integrity (racemization), particularly for sensitive amino acids like cysteine and histidine.[15][16] The choice of coupling reagent and base can influence the extent of racemization.[17]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool in modern peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the principles of Fmoc-SPPS, including the reaction mechanisms, optimal conditions, and potential side reactions, is crucial for researchers and drug development professionals to successfully synthesize high-purity peptides for their specific needs.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. genscript.com [genscript.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-(R)-3-amino-3-phenylpropionic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid, also known as Fmoc-β-homophenylalanine, is a non-proteinogenic β-amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce unique conformational constraints, leading to peptides with enhanced proteolytic stability, altered receptor binding affinities, and improved pharmacokinetic profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it highly suitable for standard Fmoc-based SPPS protocols.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including comparative data on coupling efficiencies with common reagents, detailed experimental protocols, and an example of its application in the synthesis of bioactive peptides that modulate inflammatory signaling pathways.

Data Presentation: Comparative Coupling Efficiency

The efficient incorporation of sterically hindered amino acids like β-amino acids is critical for the successful synthesis of the target peptide. The choice of coupling reagent significantly impacts the coupling efficiency, reaction time, and prevention of side reactions. While specific comparative data for this compound is not extensively available, the following tables provide representative data for the coupling of sterically hindered amino acids, which can serve as a guideline for reagent selection.

Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | >90 | Low |

Note: The data presented is extrapolated from studies on various sterically hindered amino acids and should be considered as a general guide. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Recommended Reagent Equivalents for Coupling

| Reagent | Equivalents (relative to resin loading) |

| This compound | 2 - 5 |

| Coupling Reagent (e.g., HATU, HBTU) | 1.9 - 4.5 |

| Base (e.g., DIPEA, 2,4,6-Collidine) | 4 - 10 |

| Additive (e.g., HOBt, Oxyma) | 2 - 5 |

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[1]

Coupling of this compound

This protocol describes a general procedure using HATU as the coupling reagent.

-

In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature. For sterically hindered amino acids, longer coupling times may be necessary.

-

After the desired coupling time, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

Capping of Unreacted Amino Groups (Optional)

If the coupling is incomplete, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

-

Prepare a capping solution (e.g., a mixture of acetic anhydride and pyridine in DMF).

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-